2-((2-Methoxyphenyl)amino)acetic acid
Overview
Description
2-((2-Methoxyphenyl)amino)acetic acid is a compound that belongs to the class of amino acid derivatives It is structurally characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino acetic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-((2-Methoxyphenyl)amino)acetic acid, also known as N-(2-methoxyphenyl)glycine, is Glycine . Glycine is an amino acid that has several roles in the body, including the production of proteins and as a neurotransmitter.
Mode of Action
This compound is a derivative of Glycine . As an ergogenic supplement, it influences the secretion of anabolic hormones, provides fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of this compound are likely to be related to its role as an ergogenic supplement. It may enhance physical performance, mental function, and protect against exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenyl)amino)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methoxyaniline in a suitable solvent such as ethanol.
- Add chloroacetic acid to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Heat the mixture to reflux for several hours.
- After completion, cool the reaction mixture and acidify it to precipitate the product.
- Filter and purify the product through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyphenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-((2-Methoxyphenyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylacetic acid
- 2-Amino-2-(2-methoxyphenyl)acetic acid
- 2-Methoxybenzeneacetic acid
Uniqueness
2-((2-Methoxyphenyl)amino)acetic acid is unique due to its specific structural features, such as the presence of both a methoxy group and an amino acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methoxyanilino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMOCHGNKTXIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428497 | |
Record name | 2-((2-Methoxyphenyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94800-23-4 | |
Record name | 2-((2-Methoxyphenyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-METHOXYANILINO)ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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